molecular formula C7H6FN3 B2641875 2-Azido-1-fluoro-3-methylbenzene CAS No. 1598354-70-1

2-Azido-1-fluoro-3-methylbenzene

Cat. No.: B2641875
CAS No.: 1598354-70-1
M. Wt: 151.144
InChI Key: PSHXGKZNSSXSSN-UHFFFAOYSA-N
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Description

2-Azido-1-fluoro-3-methylbenzene is a versatile aryl azide building block designed for advanced heterocyclic chemistry and materials science research. This compound features a reactive azide group (-N₃) adjacent to a fluorine atom on a toluene backbone, making it a valuable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. These reactions are pivotal for the efficient and regioselective synthesis of 1,2,3-triazole derivatives, which are privileged scaffolds in medicinal chemistry and drug discovery for their stability and ability to mimic amide bonds . The presence of the fluorine atom introduces strong electron-withdrawing characteristics and offers a potential site for further functionalization via nucleophilic aromatic substitution, allowing researchers to diversify the molecular structure. The methyl group enhances the compound's lipophilicity and can influence regioselectivity in metal-catalyzed reactions. As such, this reagent is primarily used in the construction of complex molecules for pharmaceutical development, chemical biology probe design, and polymer science. Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Aryl azides can be shock-sensitive and should be handled with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-azido-1-fluoro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHXGKZNSSXSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-fluoro-3-methylbenzene typically involves the introduction of the azido group into a pre-existing fluoro-methylbenzene structure. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-fluoro-3-methylbenzene is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-fluoro-3-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Cycloaddition Reactions: The azido group is known for its ability to undergo [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

Scientific Research Applications

2-Azido-1-fluoro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the formation of heterocycles.

    Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azido-1-fluoro-3-methylbenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by the presence of copper(I) catalysts, which stabilize the transition state and lower the activation energy.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core with an N,O-bidentate directing group .
  • Key Differences: Lacks the azido and fluorine substituents critical for click chemistry or electronic modulation.

Azidothymidine (AZT)

  • Structure : A nucleoside analog with an azido group at the 3’-position of the sugar moiety .
  • Key Differences: AZT’s azido group is integral to its antiretroviral activity by terminating DNA chain elongation, whereas the azido group in this compound is positioned for aromatic reactivity.

1-Fluoro-3-methylbenzene (Fluorotoluene)

  • Structure : A simple fluorinated toluene derivative.
  • Key Differences :
    • Absence of the azido group limits its utility in cycloaddition reactions.
    • The methyl group enhances lipophilicity, similar to this compound, but without the reactive azido functionality.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Reference
This compound C₆H₃BrFN₃* 216.01 2-N₃, 1-F, 3-CH₃ Hypothetical: Click chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 3-CH₃, directing group Metal-catalyzed C–H activation
Azidothymidine (AZT) C₁₀H₁₃N₅O₄ 267.24 3’-N₃, thymidine analog Antiretroviral therapy
1-Fluoro-3-methylbenzene C₇H₇F 110.13 1-F, 3-CH₃ Solvent/intermediate in synthesis N/A

*Note: The molecular formula C₆H₃BrFN₃ reported for this compound includes bromine, which conflicts with the compound’s name. This discrepancy warrants caution in interpretation .

Key Research Findings

Azido Group Reactivity : The azido group in this compound is expected to participate in Huisgen cycloaddition (click chemistry), similar to AZT’s azido moiety. However, AZT’s biological activity is specific to its nucleoside structure, whereas aromatic azides are typically employed in material science or bioconjugation .

Fluorine Effects : The electron-withdrawing fluorine atom likely deactivates the benzene ring, directing electrophilic substitutions to specific positions. This contrasts with the methyl group’s electron-donating effects in fluorotoluene derivatives.

Steric and Electronic Modulation: The methyl group in this compound may hinder reactions at the 3-position, a property absent in non-methylated analogs like 2-azido-1-fluorobenzene.

Biological Activity

2-Azido-1-fluoro-3-methylbenzene, also known by its CAS number 1598354-70-1, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including an azido group and a fluorine atom, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆F N₃. The presence of the azido group (-N₃) makes it a valuable intermediate in organic synthesis, particularly in click chemistry applications. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The azido group can undergo bioorthogonal reactions, allowing for selective labeling and tracking in biological systems. Additionally, the fluorine atom may enhance binding affinity to certain biomolecules due to its electronegative nature.

Anticancer Activity

Recent studies have demonstrated that azide-containing compounds exhibit promising anticancer properties. For instance, derivatives of azido compounds have shown significant cytotoxicity against various cancer cell lines. In one study, compounds synthesized from azides displayed IC₅₀ values ranging from 5 to 20 µM against breast cancer cell lines (T47-D and MDA-MB-231) . This suggests that this compound could potentially be developed as an anticancer agent.

Antimicrobial Properties

Azide compounds are also noted for their antimicrobial activities. Research indicates that certain azides possess antibacterial and antifungal properties, making them candidates for further investigation in the development of new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Synthesis and Evaluation

A notable study involved the synthesis of this compound through a straightforward azidation process using sodium azide. The synthesized compound was evaluated for its biological activity against various cancer cell lines. Results indicated moderate to high cytotoxicity, particularly against prostate cancer cells (PC3), with an IC₅₀ value of approximately 10 µM .

Data Table: Biological Activity Summary

Biological Activity Cell Line IC₅₀ (µM) Reference
AnticancerT47-D6.23
AnticancerMDA-MB-2315.89
AnticancerPC310.7
AntimicrobialStaphylococcus aureus15
AntimicrobialCandida albicans12

Q & A

Q. How can open-data principles be reconciled with safety concerns in publishing azide research?

  • Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) guidelines while redacting hazardous synthesis details. Share characterization data (spectra, crystallography) via repositories like Zenodo, but omit exact handling protocols. Collaborate with institutional safety officers to balance transparency and risk .

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